molecular formula C9H9NO2 B6594115 5-(Hydroxymethyl)isoindolin-1-one CAS No. 926307-97-3

5-(Hydroxymethyl)isoindolin-1-one

Cat. No.: B6594115
CAS No.: 926307-97-3
M. Wt: 163.17 g/mol
InChI Key: SCSGVDRDPKNSIW-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindolinone core with a hydroxymethyl group attached to the fifth position. This compound is of significant interest due to its potential therapeutic properties and its role as a building block in organic synthesis .

Biochemical Analysis

Biochemical Properties

Isoindolin-1-ones, including 5-(Hydroxymethyl)isoindolin-1-one, have been identified as potential inhibitors of Cyclin-dependent kinase 7 (CDK7) . CDK7 is an enzyme that plays a crucial role in cell cycle regulation and transcription. The binding affinity of isoindolin-1-ones to CDK7 is high, with conventional hydrogen bonding interactions observed with active amino acid residues of CDK7 .

Cellular Effects

The potential inhibitory effects of this compound on CDK7 suggest that it could influence various cellular processes. By inhibiting CDK7, it could potentially disrupt cell cycle progression and transcription, thereby affecting cell function .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of CDK7, leading to enzyme inhibition . This binding is facilitated by hydrogen bonding interactions with active amino acid residues of CDK7 .

Temporal Effects in Laboratory Settings

. These studies suggest that isoindolin-1-ones could have potential long-term effects on cellular function.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)isoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-(Hydroxymethyl)isoindolin-1-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile building block in organic synthesis .

Properties

IUPAC Name

5-(hydroxymethyl)-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-5-6-1-2-8-7(3-6)4-10-9(8)12/h1-3,11H,4-5H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSGVDRDPKNSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CO)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739807
Record name 5-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926307-97-3
Record name 5-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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